molecular formula C14H13ClN2 B092498 Clonazoline CAS No. 17692-28-3

Clonazoline

Cat. No. B092498
CAS RN: 17692-28-3
M. Wt: 244.72 g/mol
InChI Key: GPPLXTFJYCQMRB-UHFFFAOYSA-N
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Description

Clonazoline is an experimental therapeutic compound . Its molecular formula is C14H13ClN2 and it has an average weight of 244.72 .


Synthesis Analysis

A method for the synthesis of functionalized quinazolinones, which might be related to Clonazoline, involves combining enzymatic catalysis and photocatalysis. The α-Chymotrypsin catalyzes the cyclization of aldehyde and 2-aminobenzamide, followed by White LED-induced oxidation of 2-phenyl-2, 3-dihydroquinazolin-4(1H)-one .


Molecular Structure Analysis

The molecular structure of Clonazoline consists of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . More detailed structural analysis may require advanced techniques such as single crystal data collection and processing .


Physical And Chemical Properties Analysis

Clonazoline has a density of 1.3±0.1 g/cm3, a boiling point of 466.4±28.0 °C at 760 mmHg, and a flash point of 235.8±24.0 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Antifungal Agents and Immune Response : Research on various antifungal agents, such as bifonazole, fluconazole, itraconazole, and terbinafine, has shown their effects on the chemiluminescence response of immune cells. This indicates their influence on the cellular immune response, either inhibiting or enhancing it (Abruzzo et al., 1987).

  • Pharmaceutical Analysis of Clonazepam : A study on the simultaneous estimation of clonazepam and metronidazole in pharmaceutical tablets has been conducted. This research highlights the use of reversed-phase high-performance liquid chromatography for precise and sensitive analysis of these compounds (Abed & Rasheed, 2020).

  • Leishmaniasis Treatment : Itraconazole, an antifungal, has been evaluated in a randomized double-blind trial for its effectiveness in treating cutaneous leishmaniasis (CL). The study found promising results, indicating the potential of itraconazole in treating CL (Dogra & Saxena, 1996).

  • Clonazepam in Schizophrenia Treatment : Research on the combination of clonazepam and haloperidol for treating schizophrenia suggests that this combination could be effective, especially for psychotic excitement and reducing extrapyramidal side-effects (Altamura et al., 1987).

  • Antibacterial Efficacy of Miconazole : Miconazole, primarily an antifungal, has shown efficacy against gram-positive aerobic bacteria, suggesting its potential in treating skin infections caused by these bacteria (Nenoff et al., 2017).

Mechanism of Action

The mechanism of action for Clonazoline is currently not available .

Safety and Hazards

Clonazoline is classified as having acute toxicity (Category 4, Oral). It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(4-chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c15-13-6-5-10(9-14-16-7-8-17-14)11-3-1-2-4-12(11)13/h1-6H,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPLXTFJYCQMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=C(C3=CC=CC=C23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864791
Record name 2-[(4-Chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clonazoline

CAS RN

17692-28-3
Record name Clonazoline [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clonazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2-[(4-Chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17692-28-3
Source European Chemicals Agency (ECHA)
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Record name CLONAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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